molecular formula C9H14N2O4 B3345987 Ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate CAS No. 112895-04-2

Ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate

Cat. No.: B3345987
CAS No.: 112895-04-2
M. Wt: 214.22 g/mol
InChI Key: XEQWVNWHNLZPLH-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate is a synthetic organic compound belonging to the piperazine family. This compound is characterized by its unique structure, which includes a piperazine ring substituted with ethyl groups and ester functionalities. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate typically involves the reaction of ethyl piperazine-1-carboxylate with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: Ethyl piperazine-1-carboxylate and ethyl chloroformate.

    Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at a temperature range of 0-5°C.

    Procedure: Ethyl chloroformate is added dropwise to a solution of ethyl piperazine-1-carboxylate and triethylamine in dichloromethane. The mixture is stirred for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines or alcohols; reactions are often conducted in polar solvents like ethanol or methanol at elevated temperatures.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding alcohols.

    Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and carbonyl groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and the nature of the enzyme or receptor involved.

Comparison with Similar Compounds

Ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

    Ethyl 2,3-dioxopiperazine-1-carboxylate: Lacks the additional ethyl group, which may affect its biological activity and solubility.

    4-Methyl-2,3-dioxopiperazine-1-carboxylate: Substitution with a methyl group instead of an ethyl group can lead to different pharmacokinetic properties.

    1,4-Dioxopiperazine derivatives: These compounds have different substitution patterns and may exhibit distinct biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-3-10-5-6-11(8(13)7(10)12)9(14)15-4-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQWVNWHNLZPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553367
Record name Ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112895-04-2
Record name Ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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